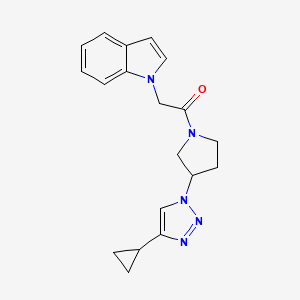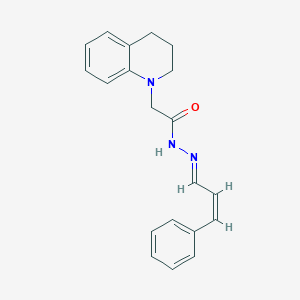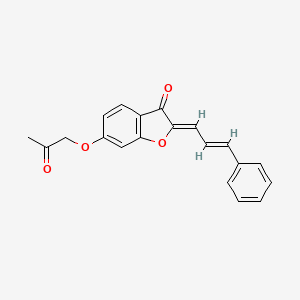
(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its complex structure, which includes a benzofuran core, an oxopropoxy group, and a phenylallylidene moiety. It is of interest in various fields of research due to its potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.
Introduction of the Oxopropoxy Group: The oxopropoxy group can be introduced via esterification or etherification reactions using appropriate reagents such as propionic anhydride or propionyl chloride.
Addition of the Phenylallylidene Moiety: The final step involves the condensation of the benzofuran derivative with a phenylallylidene precursor under basic or acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxopropoxy group or the phenylallylidene double bond, resulting in alcohols or reduced alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are typically employed under acidic or basic conditions.
Major Products:
Oxidation Products: Epoxides, ketones, or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine:
Pharmacological Studies:
Biological Probes: Used in studies to understand biological pathways and interactions.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications as a precursor for agrochemicals.
作用机制
The mechanism of action of (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylallylidene moiety could be involved in π-π interactions or hydrogen bonding, while the oxopropoxy group might participate in covalent bonding or electrostatic interactions.
相似化合物的比较
(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one: Unique due to its specific substitution pattern and combination of functional groups.
Benzofuran Derivatives: Compounds like 2-phenylbenzofuran or 6-hydroxybenzofuran share the benzofuran core but differ in their substituents.
Phenylallylidene Compounds: Similar compounds include cinnamaldehyde derivatives, which have a phenylallylidene structure but lack the benzofuran core.
Uniqueness: The uniqueness of this compound lies in its combination of a benzofuran core with both an oxopropoxy group and a phenylallylidene moiety, providing a distinct set of chemical and biological properties not found in simpler analogs.
属性
IUPAC Name |
(2Z)-6-(2-oxopropoxy)-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-14(21)13-23-16-10-11-17-19(12-16)24-18(20(17)22)9-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+,18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOMMKNEPWNUQK-WCTLISOUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2835807.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2835809.png)
![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)



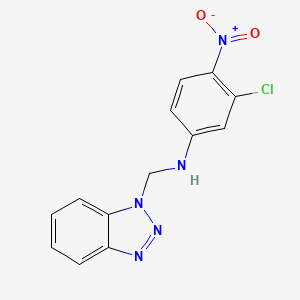

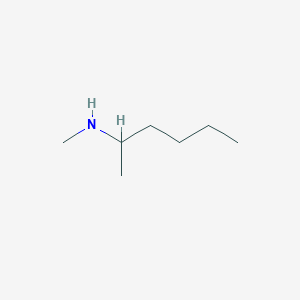
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)
